1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid
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Overview
Description
1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid is a complex organic compound that combines a piperidine ring with a tetrazole moiety and a phosphoric acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tetrazole intermediate.
Introduction of the Phosphoric Acid Group: The final step involves the phosphorylation of the compound, which can be achieved using phosphoric acid or a suitable phosphorylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner . The piperidine ring provides additional binding interactions, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine: Lacks the phosphoric acid group, which may affect its solubility and reactivity.
1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperazine: Contains a piperazine ring instead of a piperidine ring, which may alter its biological activity.
Uniqueness
1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid is unique due to the presence of both a tetrazole ring and a phosphoric acid group. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool for research and development .
Properties
CAS No. |
158553-37-8 |
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Molecular Formula |
C16H26N5O6P |
Molecular Weight |
415.38 g/mol |
IUPAC Name |
1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid |
InChI |
InChI=1S/C16H23N5O2.H3O4P/c1-22-14-7-6-13(12-15(14)23-2)16-17-19-21(18-16)11-10-20-8-4-3-5-9-20;1-5(2,3)4/h6-7,12H,3-5,8-11H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
QRHMUCFDHSJWKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CCN3CCCCC3)OC.OP(=O)(O)O |
Origin of Product |
United States |
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